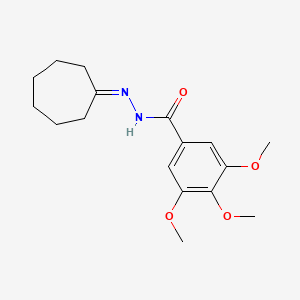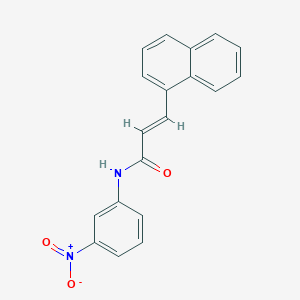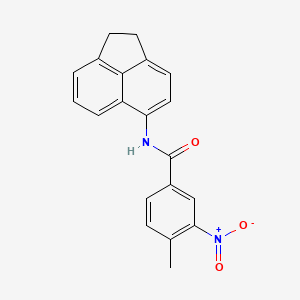![molecular formula C15H15N5O3 B5789584 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)
2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine, also known as NBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NBP is a heterocyclic compound that contains a pyrimidine ring and a piperazine ring, both of which are important structural motifs in many biologically active molecules. We will also explore potential future directions for research on this promising compound.
Scientific Research Applications
2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to DNA and RNA, allowing for the visualization of these molecules in living cells. Additionally, this compound has been used as a tool for studying protein-protein interactions, as it can selectively bind to certain protein targets.
Mechanism of Action
The mechanism of action of 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine is not fully understood, but it is thought to involve the interaction of the nitrobenzoyl group with biological molecules. The nitro group can undergo reduction to form a nitroso intermediate, which can then react with thiol groups on proteins to form adducts. This interaction may be responsible for the fluorescent properties of this compound and its ability to selectively bind to certain biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It has been used in a variety of bioassays to study DNA and RNA interactions, protein-protein interactions, and cellular signaling pathways. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine in lab experiments is its high selectivity for certain biological molecules. This allows for the visualization and study of specific targets in living cells. Additionally, this compound has been shown to have minimal toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its relatively low fluorescence quantum yield, which may limit its sensitivity in certain applications.
Future Directions
There are several potential future directions for research on 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more efficient synthesis methods to produce higher yields and purity. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound, which may have improved properties for specific applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in disease diagnosis and treatment.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its high selectivity for certain biological molecules and minimal toxicity make it a viable option for studying biological systems. Future research on this compound may lead to the development of new fluorescent probes and improved methods for studying specific targets in living cells.
Synthesis Methods
The synthesis of 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-nitrobenzoic acid with piperazine in the presence of a base, followed by cyclization with cyanuric chloride. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable option for large-scale production.
properties
IUPAC Name |
(2-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-14(12-4-1-2-5-13(12)20(22)23)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPPIHUJHPWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)


![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)

![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
